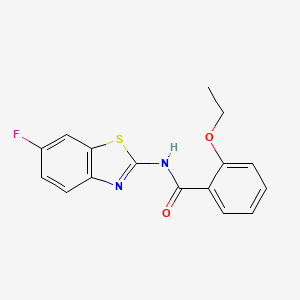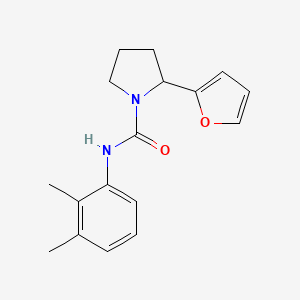![molecular formula C11H11Cl2N3OS B4581641 5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine
説明
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including those similar to 5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine, involves the reaction of 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions (H. Ling, 2007). These steps are crucial for forming the thiadiazole core.
Molecular Structure Analysis
The molecular and crystal structure of thiadiazole derivatives has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction, revealing detailed geometric parameters such as bond lengths, angles, and torsion angles (Nagaraju Kerru et al., 2019). These studies provide insights into the stability and electronic properties of the compounds.
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, including interaction with substituted acyl chloride leading to the formation of amides with potential fungicidal activities (Shan-mei Xiao, 2009). Their reactivity is influenced by the presence of the thiadiazole ring and substituents on the phenyl ring.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. For example, the crystal structure analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed it crystallizes in the orthorhombic space group with specific unit cell parameters, indicating the solid-state characteristics of these compounds (Nagaraju Kerru et al., 2019).
科学的研究の応用
Corrosion Inhibition
One study investigated the inhibition performances of thiadiazole derivatives, including those similar to 5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine, against the corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were used to predict these performances. The theoretical data obtained aligned well with previously reported experimental inhibition efficiency results, highlighting the potential of thiadiazole derivatives as corrosion inhibitors (Kaya et al., 2016).
Synthesis and Structural Analysis
Another research focused on the synthesis of thiadiazole derivatives, including 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine, through reactions involving 2,4-dichloro-benzaldehyde and thiosemicarbazide. This study provided insights into the structural characterization of these compounds using IR and 1HNMR, contributing to the chemical understanding of thiadiazole derivatives (Ling, 2007).
Insecticidal and Fungicidal Activities
Research into the insecticidal activity of thiadiazole derivatives synthesized under solvent-free conditions revealed significant effects against cotton leafworm. This study demonstrates the potential agricultural applications of thiadiazole compounds in pest management (Ismail et al., 2021). Additionally, certain derivatives have shown moderate fungicidal activities, indicating their utility in combating fungal infections in crops (Xiao, 2009).
Antimicrobial Agents
The conversion of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole into various Schiff bases and their subsequent evaluation as antimicrobial agents revealed moderate activity against several bacterial and fungal strains. These findings suggest the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides highlighted their synthesis and evaluation for antiviral activity, particularly against tobacco mosaic virus. The study identified compounds with promising antiviral properties, suggesting a potential avenue for the development of new antiviral drugs (Chen et al., 2010).
特性
IUPAC Name |
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c12-7-3-4-9(8(13)6-7)17-5-1-2-10-15-16-11(14)18-10/h3-4,6H,1-2,5H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMGWWWSTZRHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)
![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)
![(4-fluorophenyl){4-[4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4581588.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)
![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)
![2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4581614.png)



![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)